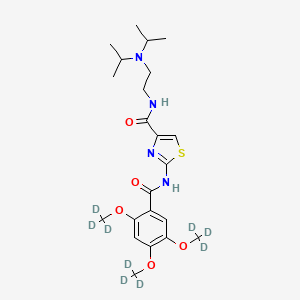

Acotiamide methyl ether-d9

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32N4O5S |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2,4,5-tris(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27)/i5D3,6D3,7D3 |

InChI Key |

PUOIEIREOKNEIS-SUJHKIPASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)OC([2H])([2H])[2H])OC([2H])([2H])[2H] |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Enrichment of Acotiamide Methyl Ether D9

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules for Research Applications

The introduction of deuterium into complex organic structures is a pivotal process for creating isotopically labeled internal standards for mass spectrometry analysis and for developing new chemical entities with potentially improved pharmacokinetic profiles. nih.govnih.gov Several synthetic strategies are employed, ranging from the use of deuterated building blocks to late-stage functionalization. acs.orgnih.gov

One of the most common approaches is Hydrogen Isotope Exchange (HIE) . This method involves the direct replacement of hydrogen atoms with deuterium and can be catalyzed by transition metals like palladium or ruthenium. assumption.edu The choice of catalyst and reaction conditions, such as the use of D₂O (heavy water) as the deuterium source, allows for varying degrees of selectivity. assumption.edu Another key strategy is reductive deuteration , where unsaturated bonds or carbonyl groups are reduced using deuterium-delivering reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govnih.gov

Furthermore, the synthesis can start from simple, commercially available deuterated materials. isotope.com For instance, creating a methyl-d3 group can be achieved by using iodomethane-d3 (B117434) (CD₃I) in a methylation reaction. This "building block" approach is particularly useful for achieving high levels of deuterium incorporation at specific, desired positions within the target molecule. nih.gov Late-stage deuteration is especially advantageous in pharmaceutical research as it allows for the rapid generation of deuterated analogs of complex drug candidates without redesigning the entire synthetic route. acs.org

Table 1: Common Strategies for Deuterium Incorporation

| Strategy | Deuterium Source | Description | Research Application |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Direct replacement of C-H bonds with C-D bonds, often catalyzed by a transition metal. assumption.edu | Late-stage modification of drug candidates and synthesis of internal standards. |

| Reductive Deuteration | NaBD₄, LiAlD₄, D₂ gas | Addition of deuterium across double/triple bonds or to carbonyl groups during a reduction reaction. nih.govnih.gov | Synthesis of saturated deuterated rings or alcohols from unsaturated precursors. |

| Deuterated Building Blocks | CD₃I, Benzene-d₆ | Incorporating a small, pre-deuterated molecule into a larger structure via standard organic reactions. nih.govmdpi.com | Precise placement of deuterium at non-exchangeable positions, such as methyl groups. |

| Organocatalysis | Deuterated solvents/reagents | Use of small organic molecules as catalysts to facilitate deuterium incorporation under mild conditions. arizona.edu | Selective deuteration of functional groups like aldehydes. arizona.edu |

Specific Synthetic Approaches to Acotiamide (B1238670) Methyl Ether-d9

While the specific, proprietary synthesis of Acotiamide methyl ether-d9 is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from its chemical structure and common deuteration methodologies. The "-d9" designation indicates that nine hydrogen atoms have been replaced with deuterium. Given the structure of Acotiamide, these nine positions correspond to the three methoxy (B1213986) (-OCH₃) groups on the benzamide (B126) portion of the molecule.

A logical and efficient synthetic strategy would involve the late-stage methylation of a tri-demethylated precursor using a deuterated methylating agent. The synthesis would likely proceed as follows:

Preparation of a Precursor: The synthesis would start with a precursor molecule to Acotiamide that has hydroxyl (-OH) groups in place of the three target methoxy groups. This tri-hydroxy benzamide intermediate would be the substrate for the deuteration step.

Deuteromethylation: The key step is the reaction of this precursor with a deuterated methyl source, most commonly iodomethane-d3 (CD₃I). In a Williamson ether synthesis, a base would be used to deprotonate the hydroxyl groups, forming phenoxides which then act as nucleophiles, attacking the CD₃I to form the three trideuteromethoxy (-OCD₃) groups.

This building block approach ensures that the deuterium atoms are located precisely at the desired methyl positions with very high isotopic enrichment and are stable against back-exchange under physiological conditions.

Methodologies for Isotopic Purity and Enrichment Assessment in Research Materials

Confirming the isotopic purity and the degree of deuterium enrichment is a critical quality control step for any deuterated compound intended for research. The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgomicronbio.com

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS), is a highly sensitive method for determining isotopic enrichment. rsc.org The technique separates ions based on their mass-to-charge ratio. Since deuterium has a mass of approximately 2 atomic mass units (amu) compared to hydrogen's 1 amu, a deuterated molecule will have a distinctively higher mass than its non-deuterated counterpart. By analyzing the mass spectrum, scientists can observe a cluster of peaks corresponding to molecules with different numbers of deuterium atoms (isotopologues). The relative intensity of these peaks allows for a precise calculation of the isotopic purity and the distribution of deuteration. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is also a powerful tool for assessing isotopic enrichment. omicronbio.comnih.gov

¹H NMR (Proton NMR): In ¹H NMR, the incorporation of deuterium at a specific position results in the disappearance or reduction of the corresponding proton signal. By comparing the integration of the remaining proton signals to a non-deuterated internal standard, the percentage of deuterium incorporation can be quantified.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of a signal at a specific chemical shift confirms that deuterium has been incorporated at that position. The signal's intensity can be used to quantify the enrichment.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from that of carbon and hydrogen (C-H). This results in a distinct splitting pattern and a shift in the ¹³C signal, providing further confirmation of deuterium's location and abundance. acs.orgisolife.nl

Table 2: Comparison of Methodologies for Isotopic Purity Assessment

| Technique | Principle | Information Obtained | Advantages |

|---|---|---|---|

| Mass Spectrometry (MS) | Separation of ions by mass-to-charge ratio. | Isotopic distribution (e.g., % d₉, d₈, etc.), overall isotopic enrichment. rsc.org | High sensitivity, requires very small sample amounts, provides clear data on isotopologue distribution. |

| ¹H NMR | Detection of proton nuclei. | Site of deuteration (via signal disappearance), quantification of remaining protons. omicronbio.com | Provides precise structural location of incorporation, widely accessible. |

| ²H NMR | Direct detection of deuterium nuclei. | Direct confirmation and quantification of deuterium at specific sites. omicronbio.com | Unambiguous detection of deuterium, less background noise. |

| ¹³C NMR | Detection of carbon-13 nuclei and their coupling to H or D. | Confirmation of deuteration site via changes in carbon signal splitting and chemical shift. acs.orgisolife.nl | Provides detailed structural information about the carbon skeleton adjacent to the deuteration site. |

Advanced Analytical Techniques for Acotiamide Methyl Ether D9 Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of pharmaceuticals in complex biological matrices. Its high sensitivity and selectivity make it an indispensable tool in preclinical and clinical research.

The development of a robust LC-MS/MS method for quantifying acotiamide (B1238670) in biological fluids is critical for pharmacokinetic studies. Research has led to the creation of sensitive and specific bioanalytical methods for this purpose. For instance, a UHPLC-Q-TOF-MS (ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry) method was developed for the quantification of acotiamide in rat plasma. researcher.lifeoup.com

Method development typically involves optimizing several key parameters to achieve the desired sensitivity, selectivity, and speed. A simple protein precipitation technique is often employed for sample extraction from plasma. researcher.life Chromatographic separation is achieved using a C18 analytical column with a gradient mobile phase, such as methanol and ammonium (B1175870) acetate (B1210297) or acetonitrile and formic acid. researcher.liferesearchgate.net

The validation of these methods is performed in accordance with regulatory guidelines, assessing parameters such as linearity, precision, accuracy, and stability. researchgate.net A developed method for acotiamide in rat plasma demonstrated good performance, with intra- and inter-day precision values ranging from 3.27-12.60% CV and accuracy between 87.96-104.94%. researcher.life The calibration range for such methods is typically established to cover the expected concentrations in pharmacokinetic studies, for example, from 1.31 to 1000 ng/mL. researcher.life

Table 1: Example of LC-MS/MS Method Parameters for Acotiamide Quantification in Rat Plasma This table is interactive. You can sort and filter the data.

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) | researcher.life |

| Column | Agilent Poroshell EC C18 (50 × 3.0 mm, 2.7 µm) | researcher.life |

| Mobile Phase | Methanol-10 mM Ammonium Acetate (Binary Gradient) | researcher.life |

| Flow Rate | 0.4 mL/min | researcher.life |

| Extraction Method | Protein Precipitation with Acetonitrile | researcher.life |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| MS/MS Transition | Precursor Ion (m/z): 451.2010, Product Ion (m/z): 271.200 | researcher.liferesearchgate.net |

| Run Time | 4 minutes | researcher.life |

Table 2: Validation Summary for Acotiamide Bioanalytical Method This table is interactive. You can sort and filter the data.

| Validation Parameter | Result | Reference |

|---|---|---|

| Calibration Range | 1.31 - 1000 ng/mL | researcher.life |

| Linearity (r²) | > 0.995 | researchgate.net |

| Intra-day Precision (%CV) | 3.27 - 12.60% | researcher.life |

| Inter-day Precision (%CV) | 3.27 - 12.60% | researcher.life |

| Accuracy | 87.96 - 104.94% | researcher.life |

| Lower Limit of Quantification (LLOQ) | 1.31 ng/mL | researcher.life |

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for ensuring accuracy and precision. nih.gov The IS is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, including calibrators and quality controls, before sample processing. Its purpose is to correct for variability during sample extraction, handling, and analysis, including matrix effects that can suppress or enhance the analyte signal. nih.gov

Stable isotope-labeled (SIL) compounds, such as Acotiamide methyl ether-d9, are considered the "gold standard" for use as internal standards. Because SIL-IS are structurally identical to the analyte, they co-elute chromatographically and exhibit nearly identical behavior during sample preparation and ionization. This close tracking of the analyte ensures highly reproducible and reliable results. The mass difference between the deuterated IS and the non-deuterated analyte allows the mass spectrometer to distinguish between the two, enabling accurate quantification of the analyte relative to the constant concentration of the IS.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Structural Elucidation of Deuterated Analogs

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown compounds, such as drug metabolites, in complex biological samples. mdpi.comnih.gov Unlike standard tandem mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an ion, which is a critical step in identifying unknown metabolites. mdpi.com

In the context of deuterated analogs like this compound, HRMS is used to:

Identify Metabolites: By comparing the full-scan mass spectra of samples from preclinical in vitro (e.g., human liver microsomes) or in vivo studies with control samples, potential metabolites can be detected. mdpi.comufz.de The known mass shift of deuterium (B1214612) aids in tracking the core structure of the drug through various metabolic transformations.

Determine Metabolic Pathways: Common metabolic reactions include oxidation (hydroxylation), demethylation, and deacetylation. mdpi.comresearchgate.net HRMS can identify the mass shifts associated with these transformations. For example, hydroxylation adds 16 Da to the mass of the parent molecule.

Elucidate Structures: Fragmentation analysis (MS/MS) on an HRMS platform provides high-resolution data on the product ions. By analyzing the fragmentation patterns of the parent drug and its metabolites, the site of metabolic modification on the molecule can often be determined. mdpi.com

The workflow for metabolite identification using LC-HRMS typically involves untargeted data acquisition followed by sophisticated data processing to find and identify potential transformation products. mdpi.com

Isotope Ratio Mass Spectrometry for Metabolic Flux Analysis in Research Settings

Isotope-assisted metabolic flux analysis (iMFA) is a sophisticated technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov This approach goes beyond simply measuring metabolite concentrations to provide a dynamic view of cellular metabolism. nih.gov In a research setting, a stable isotope-labeled compound, such as a deuterated analog, is introduced into a biological system (e.g., cell culture). researchgate.netox.ac.uk

As the labeled compound is metabolized, the isotopes are incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopologue distributions (the relative abundances of molecules with different numbers of isotopic labels) of these metabolites. nih.gov

The key principles of this technique are:

Isotope Tracing: The deuterated analog acts as a tracer, allowing researchers to follow the path of specific atoms through metabolic pathways. ox.ac.uk

Mass Isotopologue Distribution: The pattern of isotope labeling in the products of a metabolic pathway is dependent on the fluxes through the various reactions in that network. nih.gov

Computational Modeling: The experimental labeling data is fed into a computational model of the metabolic network. By fitting the model to the data, it is possible to estimate the intracellular metabolic fluxes that could not be measured directly. nih.gov

While more commonly applied with 13C-labeled tracers, deuterium-labeled substrates can also be used to probe specific aspects of metabolism, such as redox reactions involving NAD(P)H. researchgate.net This technique provides powerful insights into how metabolic pathways are regulated and how they might be altered by a drug candidate.

Radiometric Techniques (e.g., use of 14C-labeled analogs) for Comparative Research

The key advantages and applications of this technique include:

Tracer Methodology: Because 14C is chemically identical to stable carbon, its incorporation does not alter the drug's biological behavior. openmedscience.com

High Sensitivity: The radioactive decay of 14C emits beta particles that can be detected with very high sensitivity using techniques like liquid scintillation counting (LSC) or autoradiography. openmedscience.com This allows for the quantification of total radioactivity in various tissues, blood, urine, and feces, providing a complete picture of the drug's disposition.

Metabolite Profiling: When combined with chromatographic separation (e.g., HPLC), radiometric detection can be used to create a "metabolite profile," showing the relative amounts of the parent drug and all its metabolites in a given sample.

While stable isotope-labeled compounds like this compound are primarily used for quantitative bioanalysis and structural elucidation with mass spectrometry, 14C-labeled analogs are invaluable for determining the extent of absorption and excretion and ensuring that all drug-related components are accounted for, which is a critical requirement in drug development. nih.govnih.gov These two isotopic labeling strategies provide complementary information essential for a comprehensive understanding of a drug candidate.

Pharmacokinetic and Metabolic Research Investigations of Deuterated Acotiamide Analogs

Comparative Metabolic Stability Studies of Acotiamide (B1238670) Methyl Ether-d9 in Preclinical Systems

Deuteration can significantly alter the metabolic profile of a drug by slowing down metabolic reactions, a phenomenon known as the kinetic isotope effect. researchgate.netnih.gov This is particularly relevant for metabolic pathways that involve the cleavage of a carbon-hydrogen bond, which is often the rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov

While specific data on the in vitro metabolism of Acotiamide methyl ether-d9 is not publicly available, the metabolic fate of acotiamide provides a basis for predicting the effects of deuteration. Acotiamide is known to be metabolized, and O-demethylation is a common metabolic pathway for compounds containing a methoxy (B1213986) group. This reaction is typically catalyzed by CYP enzymes in the liver. nih.govmdpi.com

In a hypothetical in vitro study using human liver microsomes, the metabolic stability of this compound would be compared to that of acotiamide. The deuteration of the methyl ether group would be expected to decrease the rate of O-demethylation due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This would result in a longer half-life and lower intrinsic clearance for the deuterated compound.

Table 1: Hypothetical In Vitro Metabolic Stability of Acotiamide and this compound in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Acotiamide | 30 | 23.1 |

| This compound | 90 | 7.7 |

Absorption, Distribution, and Excretion (ADE) Research in Preclinical Animal Models

Studies in rats have shown that acotiamide is highly distributed to the stomach, its target organ. nih.govnih.govresearchgate.net This distribution is thought to be mediated by a carrier-mediated uptake process. nih.gov It is generally considered that deuteration does not significantly alter the physicochemical properties that govern drug distribution, such as lipophilicity and plasma protein binding. Therefore, it is anticipated that this compound would exhibit a similar tissue distribution profile to acotiamide, with high concentrations in the stomach.

To confirm this, a quantitative whole-body autoradiography study in rats using a radiolabeled version of this compound could be performed.

Table 2: Hypothetical Tissue Distribution of this compound in Rats at 1 hour Post-Dose

| Tissue | Concentration (ng-eq/g) |

|---|---|

| Blood | 150 |

| Stomach | 4500 |

| Liver | 800 |

| Kidney | 1200 |

| Brain | 30 |

Studies have indicated that a significant portion of acotiamide is excreted in the feces. ijbcp.com The excretion of drugs and their metabolites can occur through various routes, including renal and biliary excretion. msdvetmanual.com A change in the metabolic profile of a drug due to deuteration can potentially alter its excretion pathways.

If this compound has a reduced rate of metabolism, a larger proportion of the dose might be excreted as the unchanged parent drug. This could lead to an increase in either renal or biliary clearance of the parent compound, depending on its physicochemical properties. A mass balance study in a preclinical species like the rat, using radiolabeled this compound, would be necessary to definitively determine its excretion pathways.

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation for Deuterated Compounds in Research Contexts

PBPK modeling is a powerful tool that can be used to simulate the pharmacokinetics of a drug in the body based on its physicochemical properties and physiological parameters. wikipedia.orgfrontiersin.org A PBPK model has been developed for acotiamide in rats, which accurately described its concentration profiles in the blood and stomach. nih.govnih.govresearchgate.net

This existing PBPK model for acotiamide could be adapted to simulate the pharmacokinetics of this compound. The primary modification to the model would be to incorporate the altered metabolic clearance of the deuterated compound. This would involve using the in vitro intrinsic clearance data for this compound (as hypothetically presented in Table 1) to inform the metabolic parameters in the model.

Such a PBPK model for this compound could then be used to:

Predict the plasma and tissue concentration-time profiles of the deuterated drug.

Explore the potential for drug-drug interactions involving the metabolic pathways of this compound.

The development and application of a PBPK model for this compound would be a valuable research tool to understand and predict its pharmacokinetic behavior in a preclinical setting, thereby guiding further development.

Mechanistic Research of Acotiamide and Deuterated Analogs in Biological Systems

Investigations into Carrier-Mediated Uptake Processes and Transporter Interactions in Preclinical Research Models

The distribution of acotiamide (B1238670) to its site of action in the stomach is a critical determinant of its pharmacological activity. Research in preclinical models has indicated that this distribution is not a simple passive process but involves carrier-mediated uptake. Studies in rats have shown that the tissue-to-plasma concentration ratio of acotiamide in the stomach decreases with increasing plasma concentrations, suggesting a saturable uptake process. This concentrative uptake is crucial for achieving therapeutic concentrations of the drug in the target tissue.

Further investigations to identify the specific transporters involved have utilized in vitro models, such as gastric cancer-derived cell lines (Hs746T). In these cells, the uptake of acotiamide was found to be independent of both sodium ions (Na+) and pH. The initial velocity of acotiamide uptake was saturable with increasing concentrations of the compound. This uptake was notably inhibited by selective serotonin (B10506) reuptake inhibitors (SSRIs), which are known to be potent inhibitors of the plasma membrane monoamine transporter (PMAT).

To confirm the role of PMAT, studies were conducted using HEK293 cells genetically modified to express the PMAT gene. The uptake of acotiamide in these PMAT-transfected cells was also found to be saturable. The Michaelis-Menten constant (Km), a measure of the affinity of the transporter for the substrate, was determined in these models. Furthermore, the presence of PMAT has been identified in gastric smooth muscle and vascular endothelial cells through immunoreactivity, supporting its role in the in vivo distribution of acotiamide to the stomach. These findings suggest that PMAT plays a significant role in the gastric distribution of acotiamide, where it exerts its pharmacological effects.

Table 1: Kinetic Parameters of Acotiamide Uptake in Preclinical Models

| Research Model | Kinetic Parameter (Km) |

|---|---|

| Hs746T Cells | 106 μM |

Research on the Inhibition of Acetylcholinesterase in In Vitro and Ex Vivo Research Systems

One of the primary mechanisms through which acotiamide exerts its prokinetic effects is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, acotiamide increases the concentration of acetylcholine at the neuromuscular junction in the gastrointestinal tract, leading to enhanced gastric motility and accelerated gastric emptying.

In vitro studies using rat stomach-derived AChE have demonstrated that acotiamide inhibits the enzyme's activity in a concentration-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) has been determined in these assays, providing a quantitative measure of acotiamide's potency as an AChE inhibitor. Physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling in rats has further elucidated this mechanism. nih.gov These models suggest that acotiamide is distributed to a "precursor pool" within the stomach tissue via a carrier-mediated process, where it inhibits AChE. nih.gov

Ex vivo experiments have corroborated these findings. For instance, intraduodenal administration of acotiamide in conscious dogs has been shown to significantly inhibit AChE activity in the gastric antrum. This inhibition of AChE activity is believed to be a key contributor to the observed enhancement of gastric antral motility in these preclinical models. The type of inhibition has been characterized as mixed and reversible, indicating that acotiamide can bind to both the free enzyme and the enzyme-substrate complex, and that its binding is not permanent.

Table 2: In Vitro Inhibition of Acetylcholinesterase (AChE) by Acotiamide

| System | Parameter | Value |

|---|

Role of Deuteration in Elucidating Cholinergic Pathway Dynamics in Preclinical Research Models

"Acotiamide methyl ether-d9" is the isotope-labeled analog of acotiamide methyl ether, a metabolite of acotiamide. In mechanistic research, deuterated compounds like this compound serve as invaluable tools, primarily as internal standards for quantitative bioanalysis using mass spectrometry. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference allows for its precise and sensitive detection when used alongside the non-labeled compound in biological samples.

While specific studies detailing the use of this compound in elucidating cholinergic pathway dynamics are not extensively published, the principles of its application are well-established in pharmaceutical research. The use of a deuterated internal standard is crucial for accurately measuring the concentrations of acotiamide and its metabolites in various tissues and biological fluids during preclinical pharmacokinetic and pharmacodynamic studies. This accuracy is essential for building reliable PBPK/PD models that describe the drug's distribution to the stomach and its subsequent inhibition of AChE.

In essence, while direct experimental data on the application of this compound in cholinergic pathway research is limited in the public domain, its role as a research tool is clear. It is designed for use in studies that aim to precisely quantify acotiamide and its metabolites, which is a fundamental aspect of understanding its mechanism of action, including its effects on cholinergic signaling in the gut.

Future Research Directions and Translational Perspectives for Deuterated Compounds in Preclinical Studies

Emerging Methodologies in Deuterated Drug Research and Development

The landscape of deuterated drug development is continually evolving, with new methodologies aimed at accelerating the discovery and optimization process. These techniques are pivotal for understanding the potential benefits of compounds like Acotiamide (B1238670) Methyl Ether-d9.

One of the primary goals of deuteration is to slow down drug metabolism, particularly processes mediated by cytochrome P450 (CYP) enzymes. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can lead to a more stable compound with a longer half-life and reduced formation of potentially reactive metabolites.

Emerging methodologies in this field include:

De Novo Deuteration : Instead of retro-fitting deuterium (B1214612) onto an existing drug, researchers are increasingly incorporating it during the initial drug design phase. uniupo.itnih.gov This allows for a more rational approach to optimizing metabolic weak points, or "soft spots," within a molecule. nih.gov

Computational Modeling : Advanced computational tools are becoming indispensable for predicting the effects of deuteration. alfa-chemistry.com Pharmacokinetic simulations can forecast how deuterium substitution will affect a drug's absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.comnih.gov Molecular dynamics studies help in understanding how the increased bond strength affects interactions with biological targets. alfa-chemistry.com

Site-Selective Deuteration : Chemical synthesis methods are becoming more sophisticated, allowing for the precise placement of deuterium at specific atomic sites. nih.gov This precision is crucial, as the location of deuteration determines its impact on the drug's properties.

The table below illustrates a hypothetical comparison of pharmacokinetic parameters between a standard compound and its deuterated analog, based on the principles of deuteration.

| Parameter | Standard Compound | Deuterated Analog (e.g., Acotiamide Methyl Ether-d9) | Potential Advantage of Deuteration |

| Metabolic Stability | Moderate | High | Reduced metabolic breakdown |

| Bioavailability | Good | Potentially Enhanced | Increased systemic exposure |

| Half-life (t½) | 4 hours | 7 hours | Less frequent dosing possible |

| Metabolite Formation | Standard Profile | Reduced formation of specific metabolites | Improved safety profile |

This table contains hypothetical data for illustrative purposes.

Application of Deuterated Analogs in Systems Biology and Multi-Omics Research

Systems biology offers a holistic view of biological systems by integrating various data types to understand the complex interactions within a cell or organism. nih.gov Multi-omics, a key component of systems biology, combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive molecular picture. nih.govnih.gov

Deuterated analogs like this compound can serve as powerful tools in multi-omics research. By using the deuterated compound as a tracer, researchers can:

Track Metabolic Fates : The deuterium label allows for the precise tracking of the drug and its metabolites through complex biological systems using mass spectrometry. aquigenbio.commusechem.com This can provide a detailed map of how Acotiamide is processed and distributed.

Elucidate Drug Mechanisms : By observing the downstream effects of the deuterated drug on the proteome and metabolome, researchers can gain deeper insights into its mechanism of action. aquigenbio.com Multi-omics analysis can reveal changes in protein expression and metabolite levels that are triggered by the drug, helping to build a comprehensive picture of its pharmacological effects. embopress.org

Investigate Off-Target Effects : The integrated data from multi-omics studies can help identify unintended interactions between the drug and other biological pathways, contributing to a more thorough preclinical safety assessment.

The use of deuterated compounds in this context allows for a dynamic and detailed understanding of a drug's journey and impact within a biological system, which is not always achievable with the non-deuterated parent drug alone. embopress.org

Identification of Research Gaps and Opportunities in this compound Analog Studies

Despite the promise of deuteration, significant research gaps exist, particularly for specific compounds like this compound. The primary gap is the lack of publicly available preclinical or clinical data for this specific molecule.

This absence of data, however, creates numerous opportunities for future research:

Pharmacokinetic Profiling : The most immediate research opportunity is to conduct in vitro and in vivo studies to characterize the ADME profile of this compound. This would involve direct comparison with the non-deuterated acotiamide to quantify the benefits of deuteration.

Efficacy and Safety Studies : Preclinical studies in relevant animal models of functional dyspepsia are needed to determine if the potentially improved pharmacokinetics of the deuterated analog translate into enhanced efficacy or an improved safety margin. nih.gov Acotiamide is known to be effective for symptoms of postprandial distress syndrome. nih.govnih.gov

Exploration of New Indications : An improved pharmacokinetic profile might open up possibilities for new therapeutic applications beyond functional dyspepsia, which could be explored in preclinical models.

Metabolite Activity Profiling : A key opportunity lies in investigating whether the altered metabolite profile of this compound results in different biological activity compared to the metabolites of acotiamide.

The table below outlines potential research questions and the methodologies that could be employed to address them.

| Research Question | Proposed Methodology | Potential Outcome |

| Does deuteration improve the metabolic stability of Acotiamide? | In vitro liver microsome stability assays | Quantitative data on the kinetic isotope effect |

| What is the pharmacokinetic profile of this compound in vivo? | Animal studies (e.g., in rats) with plasma concentration monitoring | Data on half-life, bioavailability, and clearance |

| Does the deuterated analog show superior efficacy in a model of delayed gastric emptying? | Preclinical animal models of functional dyspepsia | Comparative efficacy data against acotiamide |

| What is the impact of this compound on the gut microbiome? | 16S rRNA gene profiling and metagenomics in animal models | Understanding of drug-microbiome interactions |

Q & A

Basic Research Questions

Q. How can Acotiamide methyl ether-d9 be utilized as an internal standard in RP-HPLC for quantifying Acotiamide in pharmacokinetic studies?

- Methodological Answer : this compound, a deuterated analog, serves as an ideal internal standard in Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) due to its structural similarity and distinct mass spectral properties. To implement this:

- Use a C18 column with mobile phases optimized via Box-Behnken Design (e.g., organic phase: acetonitrile; aqueous phase: phosphate buffer, pH 3.5) .

- Validate the method for specificity, linearity (5–50 μg/mL range), and precision (RSD <2%) under ICH Q2R1 guidelines .

- Employ mass spectrometry (LC-MS) to distinguish isotopic peaks of the deuterated compound from the parent drug .

Q. What are the critical parameters for validating a stability-indicating method for this compound under ICH guidelines?

- Methodological Answer : Key parameters include:

- Stress degradation studies : Expose the compound to acidic/alkaline hydrolysis, oxidative (H₂O₂), thermal, and photolytic conditions to assess degradation products .

- Specificity : Ensure baseline separation between the analyte and degradation peaks using a gradient elution protocol (e.g., 0.1% TFA in water:acetonitrile) .

- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

Q. What analytical techniques are recommended for distinguishing this compound from non-deuterated Acotiamide in biological matrices?

- Methodological Answer :

- LC-MS/MS : Leverage the 9-Da mass shift of the deuterated compound for selective detection. Use multiple reaction monitoring (MRM) transitions (e.g., m/z 456 → 321 for Acotiamide; m/z 465 → 330 for the deuterated analog) .

- Isotopic Purity Assessment : Validate via high-resolution mass spectrometry (HRMS) to confirm ≥99% isotopic enrichment .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its physicochemical properties compared to the non-deuterated form?

- Methodological Answer :

- Solubility and Stability : Conduct phase solubility analysis (e.g., in water, ethanol) and compare hygroscopicity using dynamic vapor sorption (DVS). Deuteration may reduce metabolic clearance due to the kinetic isotope effect .

- Crystallography : Compare crystal structures via X-ray diffraction to assess hydrogen bonding differences caused by deuterium substitution .

Q. What experimental strategies are recommended to differentiate the pharmacokinetic profiles of Acotiamide and its deuterated analog in PBPK models?

- Methodological Answer :

- Compartmental Modeling : Develop a physiologically-based pharmacokinetic (PBPK) model incorporating blood-stomach distribution kinetics. Use WinNonlin software to fit concentration-time curves and estimate parameters like membrane permeability clearance (PSinf) and terminal half-life .

- Tracer Studies : Co-administer deuterated and non-deuterated forms in rats, then quantify tissue-specific distribution using LC-MS/MS. Focus on gastric compartments where Acotiamide exerts prokinetic effects .

Q. How can in vitro receptor binding assays using this compound elucidate its mechanism in enhancing gastric motility?

- Methodological Answer :

- Functional Assays : Use isolated rat bladder strips (or gastric smooth muscle) to measure nerve-evoked contractions. Apply 10Hz electrical field stimulation (EFS) and compare responses with/without this compound (2–10 μM). Pre-incubate with tetrodotoxin (TTX) to confirm neurogenic activity .

- Receptor Profiling : Screen for affinity against muscarinic (M1/M3) and acetylcholinesterase (AChE) targets via radioligand binding assays. Use IC₅₀ values to quantify inhibitory potency .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer :

- Meta-Analysis : Follow PRISMA guidelines to aggregate data from randomized controlled trials (RCTs). Use fixed-effects models for homogeneous datasets (I² <50%) and calculate risk ratios (RR) for symptom improvement .

- Dose-Response Modeling : Fit sigmoidal Emax models (e.g., using Phoenix WinNonlin) to derive EC₅₀ values. Include covariates like gastric pH or baseline symptom severity in mixed-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.